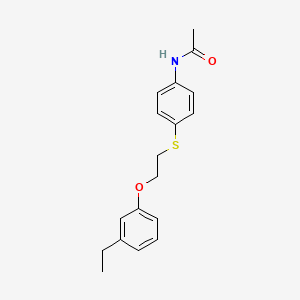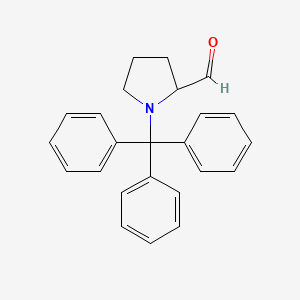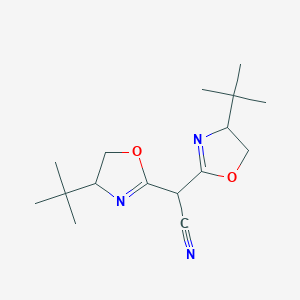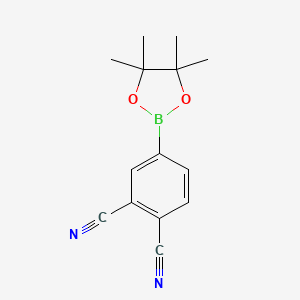
(4-Bromo-5-chloro-2-fluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-5-chloro-2-fluorophenyl)boronic acid is an organoboron compound with the chemical formula C6H4BBrClFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-chloro-2-fluorophenyl)boronic acid typically involves the reaction of 1-bromo-4-chloro-2-fluorobenzene with a boron-containing reagent. One common method is the reaction of 1-bromo-4-chloro-2-fluorobenzene with trimethyl borate in the presence of a base, such as sodium hydroxide, followed by hydrolysis to yield the boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to improve yield and purity, such as the use of high-purity reagents, controlled temperatures, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-5-chloro-2-fluorophenyl)boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).
Conditions: Typically, the reaction is carried out under mild conditions, such as room temperature to moderate heating, and in an inert atmosphere to prevent oxidation.
Major Products
The major products of these reactions are biaryl compounds, which are formed by the coupling of the aryl group from the boronic acid with the aryl or vinyl group from the halide .
Scientific Research Applications
(4-Bromo-5-chloro-2-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Bromo-5-chloro-2-fluorophenyl)boronic acid in cross-coupling reactions involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in its biological applications are related to its ability to interact with biological molecules containing diol groups, forming stable boronate esters .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4-Bromo-5-chloro-2-fluorophenyl)boronic acid is unique due to the presence of multiple halogen substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The combination of bromine, chlorine, and fluorine atoms provides distinct electronic and steric properties compared to other phenylboronic acids, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C6H4BBrClFO2 |
|---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
(4-bromo-5-chloro-2-fluorophenyl)boronic acid |
InChI |
InChI=1S/C6H4BBrClFO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2,11-12H |
InChI Key |
LYYWFTAPDINGLQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1F)Br)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethyl)acetamide](/img/structure/B12510855.png)
![(E)-3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12510861.png)
![5-(4-Chlorophenyl)-2-[(5-chlorothiadiazol-4-yl)methoxyiminomethyl]-3-hydroxycyclohex-2-en-1-one](/img/structure/B12510866.png)
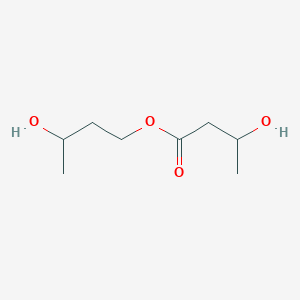
![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-(4,6-dimethoxypyrimidin-2-yl)urea](/img/structure/B12510877.png)
![N-(benzenesulfonyl)-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzenesulfonamide](/img/structure/B12510880.png)
![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-(2-pyridinylmethyl)-2-thiophenecarboxamide](/img/structure/B12510883.png)
